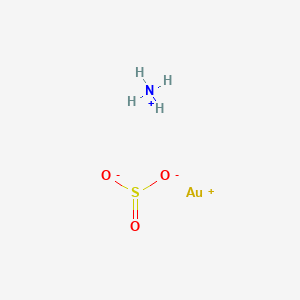
Iron tris(isononanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron tris(isononanoate) is a coordination compound with the chemical formula C27H51FeO6 . It is a ferric complex where iron is coordinated with three isononanoate ligands. This compound is known for its stability and solubility in nonpolar organic solvents, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron tris(isononanoate) can be synthesized through the reaction of iron(III) chloride with isononanoic acid in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane. The general reaction is as follows:
FeCl3+3C9H19COOH→Fe(C9H19COO)3+3HCl
The reaction is carried out under reflux conditions to ensure complete formation of the iron tris(isononanoate) complex.
Industrial Production Methods: In industrial settings, the production of iron tris(isononanoate) involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Iron tris(isononanoate) undergoes several types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to iron(II) complexes using reducing agents such as sodium borohydride.
Substitution: The isononanoate ligands can be substituted with other ligands in the presence of stronger coordinating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as acetylacetonate or phenanthroline in the presence of a coordinating solvent.
Major Products Formed:
Oxidation: Higher oxidation state iron complexes.
Reduction: Iron(II) isononanoate.
Substitution: New iron complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron tris(isononanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of iron tris(isononanoate) involves its ability to coordinate with various substrates through its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the iron center can activate substrates and promote chemical transformations.
Comparación Con Compuestos Similares
Iron tris(acetylacetonate): Another ferric coordination complex with acetylacetonate ligands.
Iron tris(phenanthroline): A complex with phenanthroline ligands, known for its electrochemical properties.
Iron tris(pyrazol-1-yl)methane: A compound with pyrazolyl ligands, exhibiting spin crossover behavior.
Comparison: Iron tris(isononanoate) is unique due to its long-chain isononanoate ligands, which provide greater solubility in nonpolar solvents compared to other iron tris complexes. This property makes it particularly useful in industrial applications where solubility and stability are crucial.
Propiedades
Número CAS |
93776-39-7 |
|---|---|
Fórmula molecular |
C27H51FeO6 |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
iron(3+);7-methyloctanoate |
InChI |
InChI=1S/3C9H18O2.Fe/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
Clave InChI |
USNJDROEZIPQPE-UHFFFAOYSA-K |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


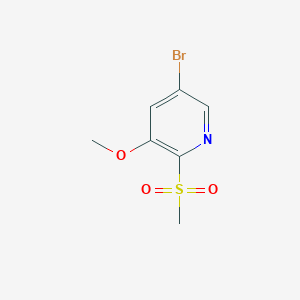
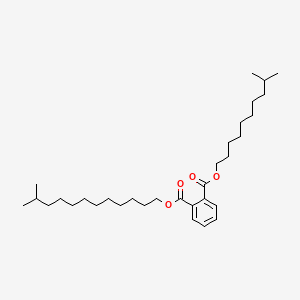
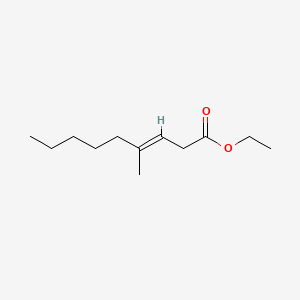

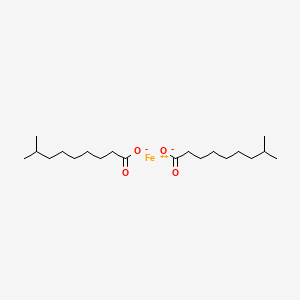
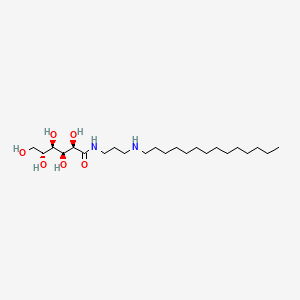

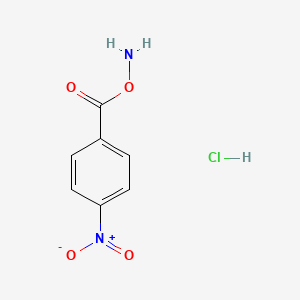
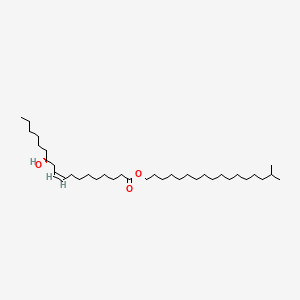
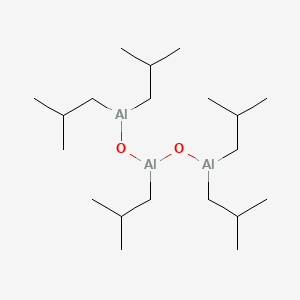

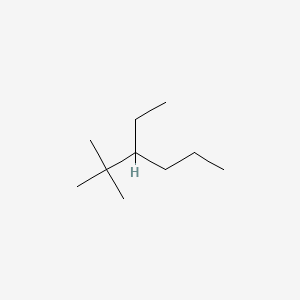
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
